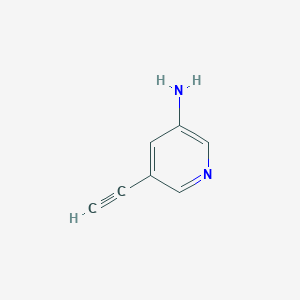

5-Ethynylpyridin-3-amine

CAS No.: 667932-40-3

Cat. No.: VC2266668

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 667932-40-3 |

|---|---|

| Molecular Formula | C7H6N2 |

| Molecular Weight | 118.14 g/mol |

| IUPAC Name | 5-ethynylpyridin-3-amine |

| Standard InChI | InChI=1S/C7H6N2/c1-2-6-3-7(8)5-9-4-6/h1,3-5H,8H2 |

| Standard InChI Key | RABZADLCEONCJK-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=CN=C1)N |

| Canonical SMILES | C#CC1=CC(=CN=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5-Ethynylpyridin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆N₂. The compound is registered with several identifiers that facilitate its recognition in chemical databases and regulatory contexts.

Table 1: Identification Parameters of 5-Ethynylpyridin-3-amine

| Parameter | Value |

|---|---|

| Common Name | 5-Ethynylpyridin-3-amine |

| CAS Registry Number | 667932-40-3 |

| Molecular Formula | C₇H₆N₂ |

| European Community (EC) Number | 839-567-1 |

| DSSTox Substance ID | DTXSID50610491 |

| Wikidata | Q82510008 |

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions in organic chemistry.

Table 2: Alternative Names for 5-Ethynylpyridin-3-amine

| Synonym |

|---|

| 3-Pyridinamine,5-ethynyl |

| 5-Ethynylpyridin-3-ylamine |

| 5-Ethynyl-pyridin-3-ylamine |

| 3-Amino-5-ethynylpyridine |

| F-5005 |

| 3-Amido-5-ethynylpyridine |

Structural Features

The compound is characterized by a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. Its distinctive structural elements include:

-

An ethynyl group (-C≡C-H) at position 5 of the pyridine ring

-

A primary amine (-NH₂) functional group at position 3 of the pyridine ring

-

An aromatic system with π-electron delocalization

These structural components give 5-ethynylpyridin-3-amine its characteristic reactivity profile and potential for functionalization in synthetic applications .

Physical and Chemical Properties

Physical Characteristics

5-Ethynylpyridin-3-amine typically exists as a solid at room temperature. While specific physical data is limited in the available literature, pyridine derivatives with similar structures generally display distinct physical properties.

Solubility Profile

The compound exhibits solubility characteristics typical of heterocyclic amines. It is generally soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The presence of the amine group enhances its solubility in protic solvents through hydrogen bonding interactions .

Chemical Reactivity

The reactivity of 5-ethynylpyridin-3-amine is governed by three main structural features:

-

Pyridine Nitrogen: Acts as a weak base and a nucleophile in chemical reactions

-

Primary Amine Group: Participates in nucleophilic substitutions, condensations, and amide formation

-

Terminal Alkyne (Ethynyl Group): Capable of undergoing various coupling reactions (e.g., Sonogashira coupling), cycloadditions, and nucleophilic additions

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 5-ethynylpyridin-3-amine can be approached through several routes, drawing parallels from related pyridine derivatives synthesis methods.

From Vinylpyridine Precursors

One potential synthetic pathway involves a series of transformations starting from ethylpyridine derivatives:

-

Dehydrogenation of an ethylpyridine to form a vinylpyridine intermediate

-

Bromination of the vinyl group

-

Dehydrobromination to generate the ethynyl functionality

Modern Synthetic Strategies

Contemporary approaches to synthesizing 5-ethynylpyridin-3-amine often employ transition metal-catalyzed reactions and selective functionalization methods.

N-Oxide Chemistry

The synthesis of pyridylacetylene derivatives, including potentially 5-ethynylpyridin-3-amine, can involve N-oxide intermediates:

-

Conversion of the pyridine to its N-oxide

-

Functionalization at the desired position

Mannich Reaction

The Mannich reaction has been employed in the synthesis of structurally related pyridylacetylene amine derivatives. This approach involves the condensation of an amine with formaldehyde and an enolizable compound .

| Quantity | Price Range (EUR) | Reference |

|---|---|---|

| 100mg | 130.00-209.00 | |

| 250mg | 155.00-336.00 | |

| 1g | 260.00-495.00 | |

| 5g | Price upon inquiry |

Applications in Chemical Research

As a Building Block in Organic Synthesis

The bifunctional nature of 5-ethynylpyridin-3-amine makes it valuable as a building block in organic synthesis:

-

Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the synthesis of 1,2,3-triazole derivatives

-

Cross-Coupling Reactions: The ethynyl group can undergo Sonogashira coupling with aryl or vinyl halides to construct complex molecular architectures

-

Heterocycle Construction: The compound can serve as a precursor in the synthesis of complex nitrogen-containing heterocyclic systems

Spectroscopic Properties

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for 5-ethynylpyridin-3-amine include:

-

N-H stretching of the primary amine (approximately 3300-3500 cm⁻¹)

-

C≡C stretching of the ethynyl group (approximately 2100-2200 cm⁻¹)

-

C=N and C=C stretching of the pyridine ring (approximately 1400-1600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, 5-ethynylpyridin-3-amine would typically show:

-

A singlet for the terminal alkyne proton (≈ 3.0-3.5 ppm)

-

A broad singlet for the amine protons (≈ 3.5-5.0 ppm)

-

Complex aromatic signals for the pyridine ring protons (≈ 7.0-8.5 ppm)

Structure-Activity Relationships and Chemical Modifications

Functional Group Transformations

The reactivity of both the amine and ethynyl groups in 5-ethynylpyridin-3-amine allows for various chemical modifications that could alter its physicochemical properties and potential biological activities:

-

Amine Modifications:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Conversion to diazonium salts for further transformations

-

-

Ethynyl Group Modifications:

Future Research Directions

Expanding Synthetic Applications

Future research could focus on exploring novel transformations of 5-ethynylpyridin-3-amine:

-

Development of regioselective functionalization methods

-

Investigation of cascade reactions involving both the amine and ethynyl functionalities

-

Exploration of photochemical transformations

Medicinal Chemistry Investigations

Given the structural features of 5-ethynylpyridin-3-amine, potential pharmaceutical applications warrant further investigation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume